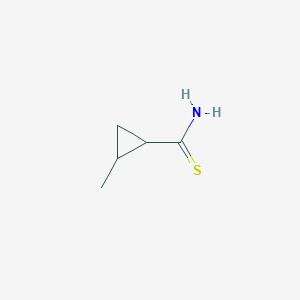

2-Methylcyclopropane-1-carbothioamide

Description

2-Methylcyclopropane-1-carbothioamide is an organic compound with the molecular formula C5H9NS It is a derivative of cyclopropane, featuring a methyl group and a carbothioamide functional group

Properties

Molecular Formula |

C5H9NS |

|---|---|

Molecular Weight |

115.20 g/mol |

IUPAC Name |

2-methylcyclopropane-1-carbothioamide |

InChI |

InChI=1S/C5H9NS/c1-3-2-4(3)5(6)7/h3-4H,2H2,1H3,(H2,6,7) |

InChI Key |

GXXZWCVMSQNCGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC1C(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylcyclopropane-1-carbothioamide typically involves the reaction of cyclopropane derivatives with thiourea or related reagents. One common method is the reaction of 2-methylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield the carbothioamide derivative .

Industrial Production Methods

Industrial production methods for 2-Methylcyclopropane-1-carbothioamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methylcyclopropane-1-carbothioamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclopropane-1-carbothioamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methylcyclopropane-1-carbothioamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

2-Methylcyclopropane-1-carboxamide: Similar in structure but with a carboxamide group instead of a carbothioamide group.

Cyclopropanecarboxylic acid: Lacks the methyl and carbothioamide groups but shares the cyclopropane core structure.

Uniqueness

2-Methylcyclopropane-1-carbothioamide is unique due to the presence of both a methyl group and a carbothioamide group on the cyclopropane ring

Biological Activity

2-Methylcyclopropane-1-carbothioamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the synthesis, biological mechanisms, and research findings related to this compound, providing a comprehensive overview supported by data tables and case studies.

The synthesis of 2-Methylcyclopropane-1-carbothioamide typically involves the reaction of cyclopropane derivatives with thiourea or related reagents. A common method includes the conversion of 2-methylcyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride, followed by treatment with ammonium thiocyanate to yield the carbothioamide derivative.

Chemical Properties:

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NS |

| Molecular Weight | 115.20 g/mol |

| IUPAC Name | 2-methylcyclopropane-1-carbothioamide |

| InChI | InChI=1S/C5H9NS/c1-3-4(5)2/h3-4H,2H2,1H3,(H2,6,7) |

| Canonical SMILES | CC1CC1C(=S)N |

Antimicrobial Activity

Research indicates that 2-Methylcyclopropane-1-carbothioamide exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. In vitro studies have demonstrated that it can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of 2-Methylcyclopropane-1-carbothioamide has garnered attention in recent studies. It has been shown to inhibit the activity of polo-like kinase 1 (Plk1), a critical target in cancer therapy due to its role in cell division and proliferation. The compound's mechanism involves binding to the polo-box domain (PBD) of Plk1, leading to impaired mitotic progression in cancer cells .

Case Study: Inhibition of Plk1

In a study examining various small molecules for their ability to inhibit Plk1, 2-Methylcyclopropane-1-carbothioamide was identified as a promising candidate. The compound showed an IC50 value significantly lower than many existing inhibitors, indicating its potential as a lead compound for further development .

The biological activity of 2-Methylcyclopropane-1-carbothioamide can be attributed to its interaction with specific molecular targets within cells. It is believed to inhibit enzyme activity and disrupt cellular signaling pathways critical for cancer cell survival and proliferation. The exact molecular targets are still under investigation, but preliminary data suggest that it may interfere with protein-protein interactions involved in cell cycle regulation .

Comparative Analysis

To better understand the uniqueness of 2-Methylcyclopropane-1-carbothioamide, it is useful to compare it with similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Methylcyclopropane-1-carboxamide | Carboxamide | Moderate antibacterial activity |

| Cyclopropanecarboxylic acid | Carboxylic Acid | Limited biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.